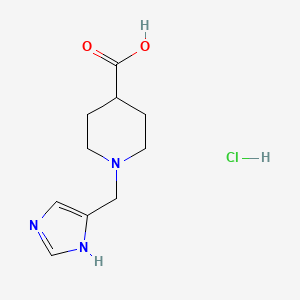
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride, also known as PIPAC hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 268.77 g/mol. PIPAC hydrochloride is a derivative of imidazole and piperidine, which are two important organic compounds used in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of bacteria, fungi, and viruses, and has been used to treat infections caused by these microorganisms. 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride in lab experiments is its versatility. It can be used in a wide range of applications, from antimicrobial assays to cancer research. However, one limitation of using 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride. One area of interest is the development of new drugs based on 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride, particularly for the treatment of cancer and infectious diseases. Another area of research is the study of the mechanism of action of 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride, which could lead to a better understanding of its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride, particularly in animal models and human clinical trials.
Méthodes De Synthèse
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride can be synthesized by reacting 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid with hydrochloric acid. The reaction takes place in a solvent such as water or ethanol, and the resulting product is then purified through crystallization or chromatography.
Applications De Recherche Scientifique
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride hydrochloride has also been shown to have anticancer activity, particularly in the treatment of lung and breast cancer.
Propriétés
IUPAC Name |
1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9;/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBOEZRSXUTQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![1-[4-(2-Oxo-2-piperidin-1-ylethyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359280.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)






![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)
![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)
